molecular formula C12H12BrN3O2 B581008 Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate CAS No. 1269294-14-5

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B581008
M. Wt: 310.151
InChI Key: ALHBMYSUAXQXAG-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as the one you mentioned, are known for their diverse pharmacological effects . They play an important role in medicinal chemistry research . Several derivatives of pyrazole are of pharmaceutical interest due to their various properties .


Synthesis Analysis

Pyrazole derivatives can be synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The most versatile method available for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by recording their IR, 1 H-NMR, 13 C-NMR, mass spectra, and by single crystal X-ray analysis .


Chemical Reactions Analysis

The formation of the ethyl-1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives was confirmed by recording their IR, 1 H-NMR, 13 C-NMR, mass spectra, and by single crystal X-ray analysis .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate and its derivatives have been predominantly utilized in chemical synthesis and structural analysis. For instance, these compounds undergo selective cyclocondensation with 1,3-dicarbonyl compounds to form ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are then converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012). Furthermore, the synthesis and crystal structure of specific derivatives of this compound have been determined, revealing their potential in fungicidal and plant growth regulation activities (Minga, 2005).

Catalysis and Reaction Mechanism

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate derivatives have been used in studies involving catalysis and reaction mechanisms. For instance, one study synthesized a novel fluorescent molecule from a derivative of this compound, demonstrating potential in fluorescence applications (Yan‐Chao Wu et al., 2006). Furthermore, the compound has been used as a precursor in cross-coupling reactions to obtain various condensed pyrazoles, indicating its versatility in organic synthesis (Arbačiauskienė et al., 2011).

Biological Activities and Applications

Several studies have explored the biological activities of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate derivatives. Compounds synthesized from this chemical have shown potential as inhibitors for certain types of cancer cells and as agents with antimicrobial properties (Kasımoğulları et al., 2010), (Hafez et al., 2016). Moreover, compounds synthesized from this chemical have been reported to have anti-inflammatory and analgesic properties, potentially serving as lead molecules for novel therapeutic agents (Gokulan et al., 2012).

Future Directions

The future directions in the research of pyrazole derivatives involve the synthesis of novel pyrazole derivatives carrying aryl ring system, by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic/aliphatic hydrazines . These compounds could potentially exhibit a wide range of biological activities and could be of significant pharmaceutical interest .

properties

IUPAC Name

ethyl 5-amino-1-(2-bromophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)9-7-11(14)16(15-9)10-6-4-3-5-8(10)13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHBMYSUAXQXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693327
Record name Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

CAS RN

1269294-14-5
Record name Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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